molecular formula C10H13N5 B2943096 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline CAS No. 2551120-34-2

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline

Cat. No.: B2943096
CAS No.: 2551120-34-2
M. Wt: 203.249
InChI Key: PKRKJKZJSSXPMI-UHFFFAOYSA-N
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Description

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is a chemical compound characterized by the presence of a tetrazole ring attached to a propyl group, which is further connected to an aniline moiety

Mechanism of Action

Target of Action

The primary target of 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, cytokines, and is involved in cellular proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . It forms hydrogen bonds with amino acid residues in the active pockets of the protein . This interaction results in changes to the protein’s function, potentially altering cellular processes .

Biochemical Pathways

Given its target, it is likely to influence pathways related tocellular stress responses, inflammation, and apoptosis .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means it is well-absorbed by the body, distributed to the necessary sites, metabolized efficiently, and excreted without causing harmful toxicants .

Result of Action

The compound has been shown to have antibacterial, anticancer, and anti-TB activities . In vitro studies have demonstrated a significant cytotoxic effect, with IC50 values close to those of standard drugs . This suggests that the compound’s action results in the death of cancer cells and bacteria, and inhibits the growth of Mycobacterium tuberculosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity can be boosted to enhance bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline derivative. One common method includes the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then subjected to alkylation reactions to introduce the propyl group, followed by coupling with an aniline derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed

Major Products Formed

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated aniline derivatives

Scientific Research Applications

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Tetrazol-5-yl)benzoic acid
  • 1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole
  • 4-(1H-Tetrazol-5-yl)phenylamine

Uniqueness

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-[1-(2H-tetrazol-5-yl)propan-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(6-10-12-14-15-13-10)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRKJKZJSSXPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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